

An In-depth Technical Guide to (2-Methoxyethyl)benzene (CAS: 3558-60-9)

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Compound of Interest

Compound Name: (2-Methoxyethyl)benzene

Cat. No.: B124563

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and analysis of **(2-Methoxyethyl)benzene**. The information is presented to support research, development, and quality control activities involving this compound.

Core Properties

(2-Methoxyethyl)benzene, also known as methyl phenethyl ether, is a colorless liquid with a characteristic sharp, rosy-green odor.^[1] It is utilized in the flavor and fragrance industry and serves as an intermediate in chemical synthesis.^{[1][2]}

Physical and Chemical Properties

A summary of the key physical and chemical properties of **(2-Methoxyethyl)benzene** is presented in the table below.

| Property | Value | Reference(s) |
|-------------------|--|--------------|
| Molecular Formula | C ₉ H ₁₂ O | [1] |
| Molecular Weight | 136.19 g/mol | [1] |
| Appearance | Colorless liquid | [1][3] |
| Odor | Sharp, rosy-green, floral | [1] |
| Boiling Point | 190 °C | [3] |
| Melting Point | -33.32 °C | [4] |
| Density | 0.95 g/cm ³ | [3] |
| Refractive Index | 1.493 - 1.500 | [1] |
| Flash Point | 80 °C | [3] |
| Solubility | Insoluble in water; soluble in oils and ethanol. | [5] |
| LogP | 1.875 | |

Spectroscopic Data

Key spectral data for the identification and characterization of **(2-Methoxyethyl)benzene** are summarized below.

| Spectroscopic Data | Key Peaks/Signals |
|----------------------------|------------------------|
| ¹ H NMR | Spectrum available.[6] |
| ¹³ C NMR | Spectrum available. |
| Infrared (IR) Spectroscopy | Spectrum available.[3] |
| Mass Spectrometry (MS) | Spectrum available. |

Safety and Handling

(2-Methoxyethyl)benzene is a combustible liquid and requires appropriate safety precautions.
[7]

| Safety Data | Value | Reference(s) |
|--------------------------|---|--------------|
| LD50 Oral (Rat) | 4100 mg/kg | [7] |
| LD50 Dermal (Rabbit) | 3970 mg/kg | [4] |
| LC50 Inhalation (Rat) | 115.617 mg/L | [4] |
| Hazard Statements | H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [7][8] |
| Precautionary Statements | P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338 | [7][8] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **(2-Methoxyethyl)benzene** are provided below.

Synthesis Protocols

Two primary methods for the synthesis of **(2-Methoxyethyl)benzene** are presented: a green chemistry approach and the traditional Williamson ether synthesis.

This method utilizes a solid base catalyst and dimethyl carbonate as a green methylating agent.[9]

Materials:

- 2-Phenylethanol (2-PE)

- Dimethyl carbonate (DMC)
- 0.1% Li/MgO catalyst
- n-decane (internal standard, if quantitative analysis is desired)
- Autoclave reactor with stirrer and temperature controller
- Gas chromatograph (GC) with a suitable capillary column (e.g., BP-1)
- Gas chromatograph-mass spectrometer (GC-MS) for product confirmation

Procedure:

- Prepare the 0.1% Li/MgO catalyst via the combustion method as described by Yadav and Surve.
- In a 100 mL autoclave, dissolve 2-phenylethanol (0.0299 mol) in dimethyl carbonate (0.314 mol), achieving a mole ratio of 1:10.5 (2-PE:DMC).
- Add 0.2 g of the 0.1% Li/MgO catalyst to the reaction mixture.
- Seal the autoclave and heat the mixture to 180 °C while stirring at 1000 rpm.
- Monitor the reaction progress by withdrawing samples at regular intervals and analyzing them by GC.
- Upon completion (approximately 95% conversion of 2-phenylethanol), cool the reactor to room temperature.
- Separate the catalyst from the reaction mixture by filtration.
- The product, **(2-Methoxyethyl)benzene**, can be purified by distillation under reduced pressure.
- Confirm the identity of the product using GC-MS.

This classic method involves the reaction of an alkoxide with a methylating agent.

Materials:

- 2-Phenylethanol
- Sodium hydride (NaH) as a 60% dispersion in mineral oil
- Methyl iodide (CH_3I)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Diethyl ether
- Brine (saturated aqueous NaCl solution)
- Magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask with a magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of 2-phenylethanol (1.0 eq.) in anhydrous THF at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the sodium phenylethoxide.
- Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq.) dropwise.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH_4Cl solution at $0\text{ }^\circ\text{C}$.
- Transfer the mixture to a separatory funnel and extract with diethyl ether.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent using a rotary evaporator.
- The crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure to yield pure **(2-Methoxyethyl)benzene**.

Analytical Protocols

Boiling Point Determination (Micro Method):

- Fill a small test tube with approximately 0.5-1 mL of **(2-Methoxyethyl)benzene**.
- Place a sealed-end capillary tube, open end down, into the test tube.
- Attach the test tube to a thermometer.
- Heat the assembly in a Thiele tube or an oil bath.
- Observe a steady stream of bubbles emerging from the capillary tube.
- Remove the heat and record the temperature at which the liquid is drawn into the capillary tube. This temperature is the boiling point.[\[10\]](#)[\[11\]](#)

Density Determination:

- Weigh a clean and dry pycnometer or volumetric flask of a known volume (e.g., 10 mL).
- Fill the pycnometer to the calibration mark with **(2-Methoxyethyl)benzene**, ensuring there are no air bubbles.
- Weigh the filled pycnometer.

- The density is calculated by dividing the mass of the liquid by its volume.

Refractive Index Measurement:

- Calibrate an Abbe refractometer using a standard of known refractive index.
- Place a few drops of **(2-Methoxyethyl)benzene** on the prism of the refractometer.
- Close the prism and allow the temperature to equilibrate (typically 20 °C or 25 °C).
- Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
- Read the refractive index from the instrument's scale.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Prepare a sample by dissolving approximately 10-20 mg of **(2-Methoxyethyl)benzene** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or 500 MHz).
- For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- For ¹³C NMR, a proton-decoupled experiment is typically performed with a 45° or 90° pulse angle and a longer relaxation delay (2-5 seconds).

Infrared (IR) Spectroscopy:

- For a neat liquid sample, place a drop of **(2-Methoxyethyl)benzene** between two KBr or NaCl plates to form a thin film.[\[12\]](#)
- Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the liquid directly onto the ATR crystal.
- Record the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

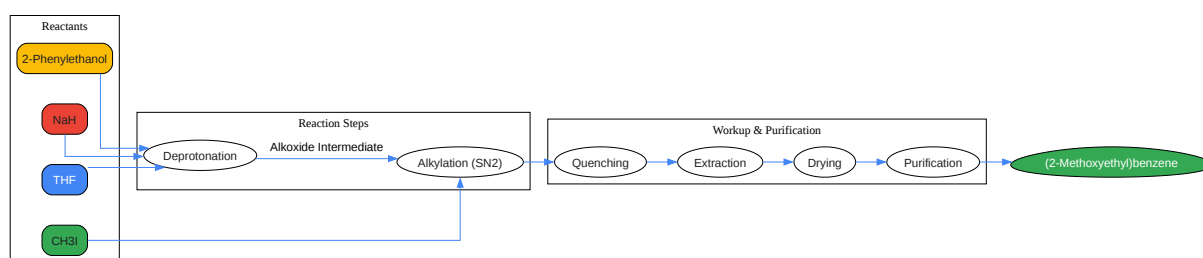
- Acquire a background spectrum of the empty plates or ATR crystal and subtract it from the sample spectrum.

Mass Spectrometry (MS):

- Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
- For Electron Ionization (EI), a standard electron energy of 70 eV is commonly used.
- The resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that can be used for structural elucidation and confirmation.

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships described in this guide.



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Figure 1. Williamson Ether Synthesis Workflow.

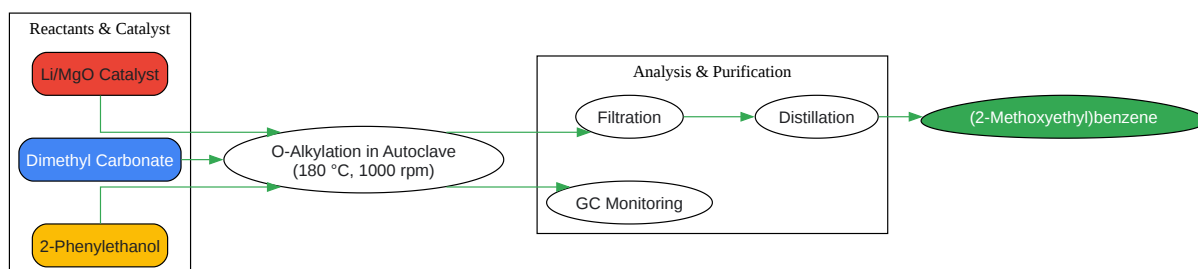
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Figure 2. Green Synthesis Workflow.

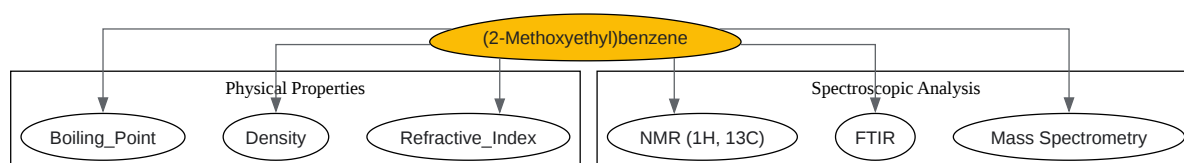
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Figure 3. Analytical Workflow.

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